molecular formula C23H29N5O2 B12912724 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- CAS No. 104416-71-9

3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-

Cat. No.: B12912724
CAS No.: 104416-71-9
M. Wt: 407.5 g/mol
InChI Key: HLVJEGASLMSBRD-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3H-Pyrazol-3-one derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound under discussion, 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- , is a complex structure that incorporates various pharmacophores, potentially contributing to its biological efficacy.

Chemical Structure

The compound features:

  • A pyrazolone core
  • Hydroxyphenyl and methyl substitutions
  • A piperazine moiety linked through a propyl chain

This multifaceted structure suggests potential interactions with multiple biological targets.

Anti-inflammatory Activity

Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, a study indicated that certain pyrazolone compounds showed up to 87.35% inhibition of inflammation compared to standard drugs like phenylbutazone, which only achieved 57.41% inhibition after 2 hours . This highlights the potential of 3H-Pyrazol-3-one derivatives in treating inflammatory conditions.

Anticancer Activity

The pyrazolone scaffold is recognized for its anticancer properties. Studies have reported various pyrazolone derivatives exhibiting cytotoxic effects against multiple cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values around 49.85 μM , indicating significant growth inhibition in cancer cells . The compound's structure may enhance its ability to induce apoptosis in cancerous cells.

Antimicrobial and Antifungal Properties

Pyrazolone derivatives have also shown promising antimicrobial and antifungal activities. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

The biological activity of 3H-Pyrazol-3-one derivatives can be attributed to several mechanisms:

  • Aromatase Inhibition : Some pyrazolone derivatives have been identified as aromatase inhibitors with IC50 values comparable to established drugs like letrozole .
  • Cyclin-dependent Kinase Inhibition : Recent findings suggest that certain derivatives can inhibit cyclin-dependent kinases, crucial for cell cycle regulation and cancer progression .
  • Antioxidant Activity : The presence of hydroxyl groups in these compounds may enhance their antioxidant capacity, reducing oxidative stress within cells .

Case Studies and Research Findings

StudyFindingsIC50 Values
Zhang et al. (2023)Antitumor activity against various human cancer cell lines49.85 μM
Vijesh et al. (2011)Significant anti-inflammatory activity compared to phenylbutazoneUp to 87.35% inhibition
Burguete et al. (2014)High activity against MAO-A and MAO-B isoformsNot specified
Xia et al. (2022)Induction of apoptosis in A549 cell linesNot specified

Properties

CAS No.

104416-71-9

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one

InChI

InChI=1S/C23H29N5O2/c1-18-8-9-24-22(16-18)26-14-12-25(13-15-26)10-3-11-27-23(30)17-19(2)28(27)20-4-6-21(29)7-5-20/h4-9,16-17,29H,3,10-15H2,1-2H3

InChI Key

HLVJEGASLMSBRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=C(C=C4)O)C

Origin of Product

United States

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